molecular formula C16H14BrNOS2 B8456561 2-(Benzothiazol-2-ylsulfanyl)-1-p-tolyl-ethanone hydrobromide salt

2-(Benzothiazol-2-ylsulfanyl)-1-p-tolyl-ethanone hydrobromide salt

Cat. No.: B8456561
M. Wt: 380.3 g/mol
InChI Key: YUJSOPLCMSQCBF-UHFFFAOYSA-N
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Description

2-(Benzothiazol-2-ylsulfanyl)-1-p-tolyl-ethanone hydrobromide salt is a useful research compound. Its molecular formula is C16H14BrNOS2 and its molecular weight is 380.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14BrNOS2

Molecular Weight

380.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone;hydrobromide

InChI

InChI=1S/C16H13NOS2.BrH/c1-11-6-8-12(9-7-11)14(18)10-19-16-17-13-4-2-3-5-15(13)20-16;/h2-9H,10H2,1H3;1H

InChI Key

YUJSOPLCMSQCBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-mercaptobenzothiazole (570 mg, 3.34 mmol) and 2-bromo-4′-methylacetophenone (870 mg, 3.67 mmol) was refluxed in ethanol (15 mL) for 90 minutes. The solution was cooled in the fridge to give a yellow solid in 18% yield: mp 76-78° C.; 1H-NMR (DMSO-d6) 2.42 (s, 3H), 5.15 (s, 2H), 7.36 (t, 1H), 7.41 (d, 2H), 7.44 (t, 1H), 7.78 (d, 1H), 8.00 (m, 3H); Anal. (C16H14BrNOS2½ H2O) C, H, N.
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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